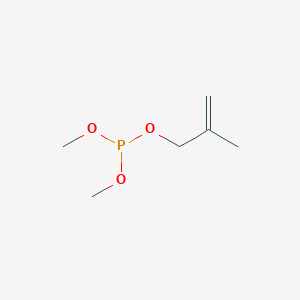
Dimethyl 2-methylprop-2-en-1-yl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methylprop-2-en-1-yl phosphite is an organophosphorus compound with the molecular formula C₆H₁₃O₃P It is a phosphite ester, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms, one of which is part of an alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-methylprop-2-en-1-yl phosphite can be synthesized through the reaction of 2-methylprop-2-en-1-ol with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chlorophosphite, which is then methylated using methanol to yield the final product. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methylprop-2-en-1-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the phosphite ester to phosphine derivatives, although these reactions are less common.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphite esters or phosphonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be used, typically under anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the phosphite ester in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Phosphonate esters
Reduction: Phosphine derivatives
Substitution: Various substituted phosphite esters or phosphonates
Applications De Recherche Scientifique
Dimethyl 2-methylprop-2-en-1-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs or enzyme inhibitors, is ongoing.
Industry: It is utilized in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphorus atoms.
Mécanisme D'action
The mechanism by which dimethyl 2-methylprop-2-en-1-yl phosphite exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In oxidation reactions, the phosphorus atom undergoes a change in oxidation state, leading to the formation of phosphonate esters. In substitution reactions, the phosphorus atom acts as an electrophile, allowing nucleophiles to attack and replace one of the oxygen atoms bonded to phosphorus. These interactions are facilitated by the electronic properties of the phosphorus atom and the surrounding substituents.
Comparaison Avec Des Composés Similaires
Dimethyl 2-methylprop-2-en-1-yl phosphite can be compared to other phosphite esters and phosphonates:
Dimethyl phosphite: Similar in structure but lacks the 2-methylprop-2-en-1-yl group, leading to different reactivity and applications.
Trimethyl phosphite: Contains three methyl groups bonded to phosphorus, resulting in different chemical properties and uses.
Diethyl 2-methylprop-2-en-1-yl phosphite:
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing scientific investigation.
Propriétés
Numéro CAS |
106319-59-9 |
|---|---|
Formule moléculaire |
C6H13O3P |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
dimethyl 2-methylprop-2-enyl phosphite |
InChI |
InChI=1S/C6H13O3P/c1-6(2)5-9-10(7-3)8-4/h1,5H2,2-4H3 |
Clé InChI |
KINCYWXKZZSDBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)COP(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
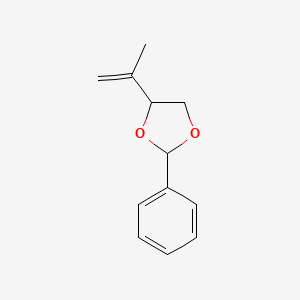
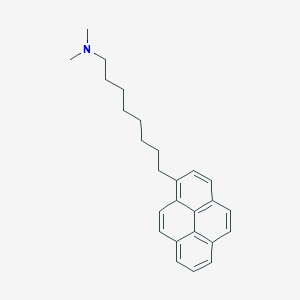
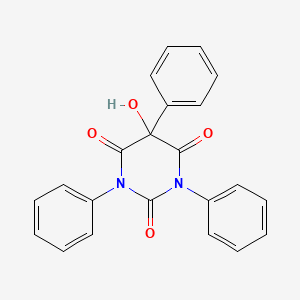
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
![4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14343403.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

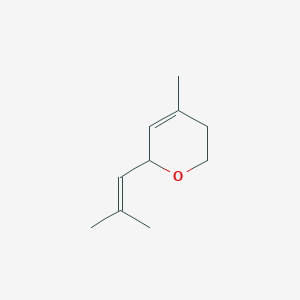
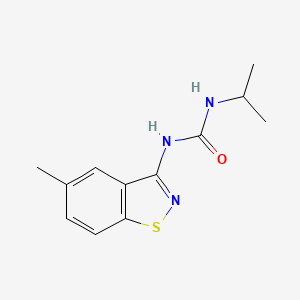
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)
